

High-Yield Synthesis of Murrayanine Analogues: Application Notes and Protocols

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Compound of Interest

Compound Name: *Murrayanine*

Cat. No.: *B1213747*

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Abstract

Murrayanine, a carbazole alkaloid first isolated from *Murraya koenigii*, and its analogues have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties.[1] This document provides detailed application notes and experimental protocols for the high-yield synthesis of **Murrayanine** and a representative analogue. The methodologies presented are based on established and efficient synthetic strategies, such as the Buchwald-Hartwig amination and palladium-catalyzed oxidative cyclization. Furthermore, this guide includes diagrams of key signaling pathways modulated by **Murrayanine**, offering insights into its mechanism of action and potential therapeutic applications.

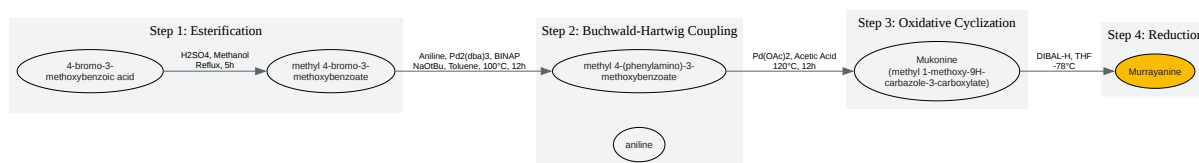
Synthetic Strategies and Methodologies

The total synthesis of **Murrayanine** and its analogues can be efficiently achieved through a convergent strategy. A common and high-yielding approach involves the construction of a diarylamine intermediate via a Buchwald-Hartwig coupling reaction, followed by an intramolecular C-H arylation to form the carbazole core. Subsequent functional group transformations then afford the target molecules.

Synthesis of Murrayanine

A concise and effective synthesis of **Murrayanine** has been reported, commencing from commercially available starting materials.[1][2] The key steps involve an initial esterification, followed by a Buchwald-Hartwig C-N coupling, a palladium-catalyzed oxidative cyclization to form the carbazole skeleton, and a final reduction to yield the target aldehyde.

Synthetic Scheme for **Murrayanine**:



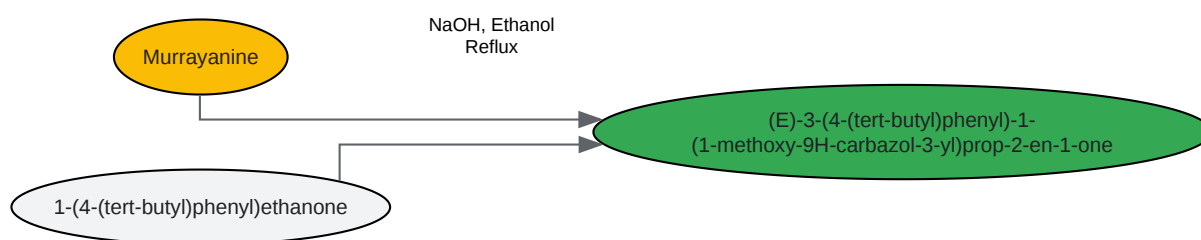
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Caption: Synthetic pathway for **Murrayanine**.

Synthesis of a Murrayanine-Chalcone Analogue

To expand the chemical diversity and explore structure-activity relationships, **Murrayanine** can be derivatized. A notable example is the synthesis of a chalcone analogue via a Claisen-Schmidt condensation.[3]

Synthetic Scheme for **Murrayanine-Chalcone Analogue**:



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Caption: Synthesis of a **Murrayanine**-Chalcone Analogue.

Quantitative Data Summary

The following tables summarize the yields and key characteristics of the synthesized compounds as reported in the literature.

Compound	Step	Yield (%)	Melting Point (°C)
Mukonine	Oxidative Cyclization	70	194-198
Murrayanine	Reduction	78	164-168

Table 1: Summary of yields and melting points for the synthesis of **Murrayanine**.^{[1][2]}

Compound	Step	Yield (%)
(E)-3-(4-(tert-butyl)phenyl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one	Claisen-Schmidt Condensation	Not explicitly stated, but the procedure is provided.

Table 2: Yield for the synthesis of the **Murrayanine**-Chalcone analogue.^[3]

Experimental Protocols

Synthesis of Mukonine^{[1][2]}

- Esterification of 4-bromo-3-methoxybenzoic acid: To a solution of 4-bromo-3-methoxybenzoic acid (1.00 g) in methanol (15 ml), add H₂SO₄ (20 µL). Reflux the reaction mixture for 5 hours. After completion, remove the solvent under reduced pressure. Dissolve the crude mass in DCM, wash with NaHCO₃ solution and cold water. Dry the organic layer over sodium sulphate and concentrate under reduced pressure to afford methyl 4-bromo-3-methoxybenzoate.
- Buchwald-Hartwig Coupling: In a sealed tube, combine methyl 4-bromo-3-methoxybenzoate, aniline, Pd₂(dba)₃, BINAP, and NaOtBu in toluene. Flush the tube with argon and stir the

mixture at 100 °C for 12 hours. After cooling, dilute with ethyl acetate and filter through Celite. Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 4-(phenylamino)-3-methoxybenzoate.

- **Oxidative Cyclization:** To a solution of methyl 4-(phenylamino)-3-methoxybenzoate in acetic acid, add Pd(OAc)₂. Heat the mixture at 120 °C for 12 hours. After completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography (ethyl acetate:hexane) to afford Mukonine as a white solid.

Synthesis of Murrayanine[1][2]

- **Reduction of Mukonine:** Dissolve Mukonine (0.500 g) in dry THF (17 mL) and cool the solution to -78 °C under an argon atmosphere. Add di-isobutyl-aluminum hydride (DIBAL-H) in THF dropwise, maintaining the temperature below -65 °C. Stir the reaction mixture at this temperature for 2 hours. Quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature and add a saturated solution of Rochelle's salt. Stir for 1 hour, then extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography to yield **Murrayanine**.

Synthesis of (E)-3-(4-(tert-butyl)phenyl)-1-(1-methoxy-9H-carbazol-3-yl)prop-2-en-1-one[3]

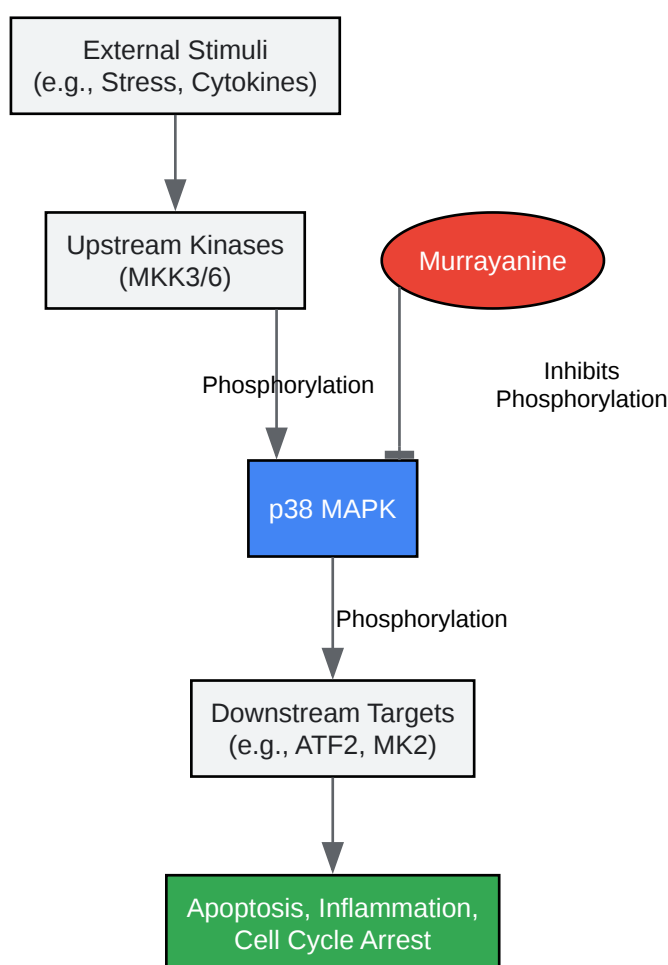
- **Claisen-Schmidt Condensation:** A mixture of **Murrayanine** (0.01 M) and 1-(4-(tert-butyl)phenyl)ethanone (0.01 M) is refluxed in the presence of 20 mL of aqueous sodium hydroxide solution and 25 mL of 90% ethanol solution.
- The reaction mixture is allowed to stand overnight.
- The following day, the contents are poured over crushed ice containing a few drops of dilute HCl with vigorous stirring.
- The resulting precipitate is filtered, washed with cold water, dried, and recrystallized from ethanol to give the final chalcone product.

Biological Activity and Signaling Pathways

Murrayanine and its analogues have been shown to modulate several key signaling pathways involved in cancer progression. Understanding these pathways is crucial for the development of targeted therapies.

p38 MAPK Pathway Inhibition

Studies have shown that **Murrayanine** can inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 lung adenocarcinoma cells.^[4] This inhibition is associated with the induction of apoptosis and cell cycle arrest.

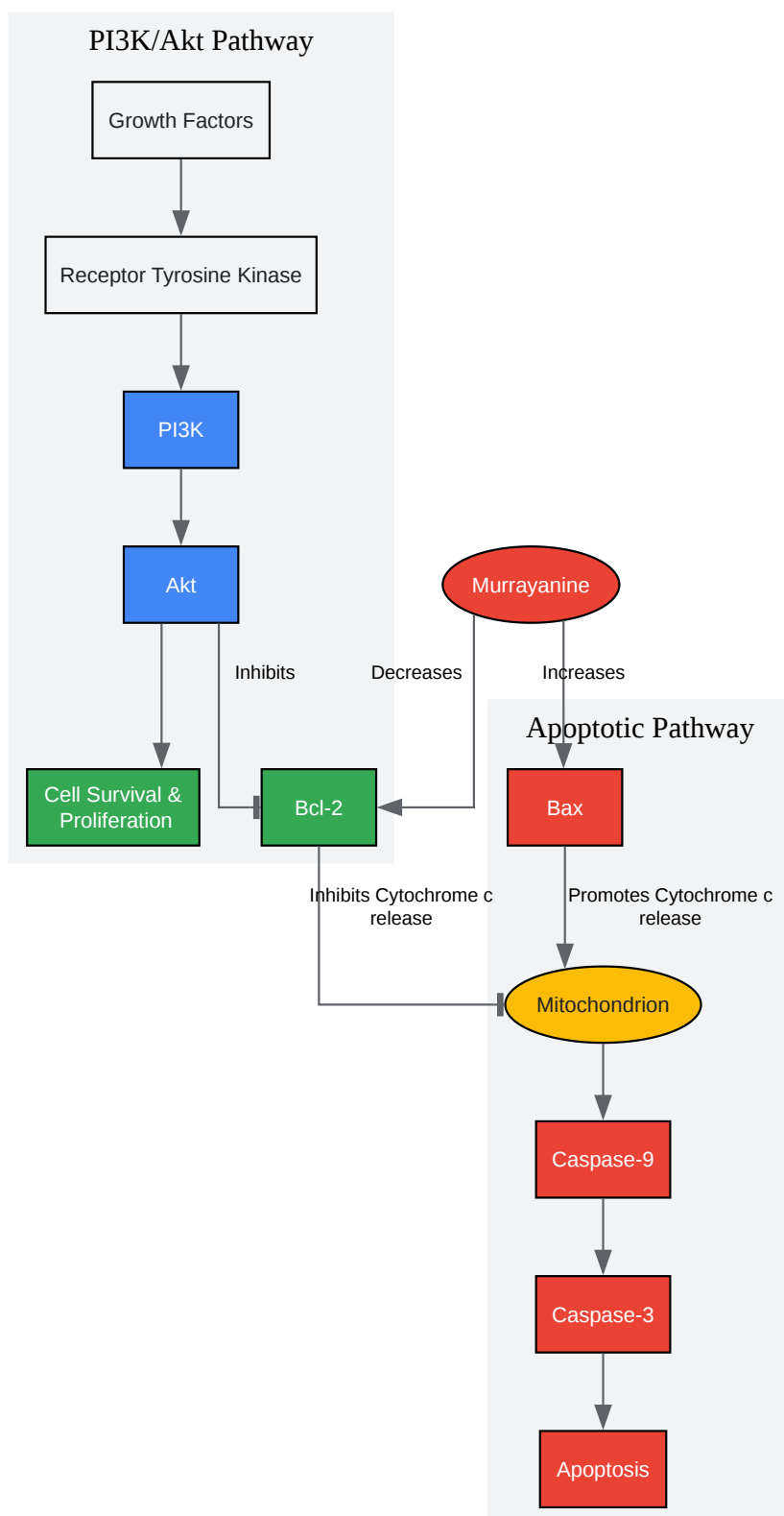


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Caption: Inhibition of the p38 MAPK pathway by **Murrayanine**.

Modulation of PI3K/Akt and Apoptotic Pathways

Phytochemicals from *Murraya koenigii*, including carbazole alkaloids, have been implicated in the regulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and proliferation.[5][6] Furthermore, **Murrayanine** has been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspases.[4]



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Caption: Modulation of PI3K/Akt and Apoptotic Pathways by **Murrayanine**.

Conclusion

The synthetic routes outlined in these application notes provide reliable and high-yielding methods for accessing **Murrayanine** and its analogues. The detailed protocols are intended to be a valuable resource for researchers in academic and industrial settings. Furthermore, the elucidation of the signaling pathways affected by these compounds underscores their potential as lead structures in drug discovery programs, particularly in the development of novel anticancer agents. Further exploration of **Murrayanine** analogues is warranted to optimize their pharmacological profiles.

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